1-(6-(Aminomethyl)pyridin-2-yl)-N,N-bis(pyridin-2-ylmethyl)methanamine 1-(6-(Aminomethyl)pyridin-2-yl)-N,N-bis(pyridin-2-ylmethyl)methanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16019678
InChI: InChI=1S/C19H21N5/c20-12-16-8-5-9-19(23-16)15-24(13-17-6-1-3-10-21-17)14-18-7-2-4-11-22-18/h1-11H,12-15,20H2
SMILES:
Molecular Formula: C19H21N5
Molecular Weight: 319.4 g/mol

1-(6-(Aminomethyl)pyridin-2-yl)-N,N-bis(pyridin-2-ylmethyl)methanamine

CAS No.:

Cat. No.: VC16019678

Molecular Formula: C19H21N5

Molecular Weight: 319.4 g/mol

* For research use only. Not for human or veterinary use.

1-(6-(Aminomethyl)pyridin-2-yl)-N,N-bis(pyridin-2-ylmethyl)methanamine -

Specification

Molecular Formula C19H21N5
Molecular Weight 319.4 g/mol
IUPAC Name [6-[[bis(pyridin-2-ylmethyl)amino]methyl]pyridin-2-yl]methanamine
Standard InChI InChI=1S/C19H21N5/c20-12-16-8-5-9-19(23-16)15-24(13-17-6-1-3-10-21-17)14-18-7-2-4-11-22-18/h1-11H,12-15,20H2
Standard InChI Key HECBGNXQFPGVRQ-UHFFFAOYSA-N
Canonical SMILES C1=CC=NC(=C1)CN(CC2=CC=CC=N2)CC3=CC=CC(=N3)CN

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound's molecular formula is C₁₉H₂₁N₅, with a molecular weight of 319.4 g/mol. Its hydrochloride derivative (C₁₉H₂₂ClN₅) increases the molecular weight to 355.86 g/mol while improving crystalline stability . Key structural features include:

  • Three pyridine rings (two as N,N-bis(pyridin-2-ylmethyl) groups)

  • A central methanamine backbone

  • An aminomethyl substituent at the 6-position of the pyridin-2-yl group

The extended conjugation system from pyridine rings facilitates electron delocalization, making it suitable for metal coordination. Comparative analysis with similar ligands like tris(2-pyridylmethyl)amine (TPMA, MW 290.4 g/mol) reveals enhanced denticity and steric bulk in this compound .

Spectral Properties

While specific spectral data for this compound remains unpublished, analogous structures demonstrate characteristic features:

  • ¹H NMR: Distinct resonances for pyridine protons (δ 7.0-8.5 ppm), methylene bridges (δ 3.5-4.5 ppm), and amine protons (δ 1.5-2.5 ppm)

  • IR Spectroscopy: N-H stretching vibrations (~3300 cm⁻¹) and pyridine ring vibrations (1600-1450 cm⁻¹)

  • UV-Vis: π→π* transitions in pyridine rings (λmax ~260 nm)

The hydrochloride form shows shifted proton resonances due to ammonium salt formation .

Synthesis and Purification

Synthetic Routes

The primary synthesis involves a multi-step nucleophilic substitution strategy:

  • Initial Amination:
    Reaction of 2,6-bis(chloromethyl)pyridine with excess 2-(aminomethyl)pyridine in acetonitrile at reflux .

  • Purification:
    Column chromatography (silica gel, CH₂Cl₂/MeOH 9:1) yields the free base with >95% purity .

  • Salt Formation:
    Treatment with HCl in diethyl ether produces the hydrochloride salt (97% purity) .

Crystallographic Data

Single-crystal X-ray analysis of analogous complexes reveals:

ParameterValueSource Compound
Coordination GeometryDistorted octahedralEr³⁺ complex
M-N Bond Lengths2.539-2.905 ÅNi²⁺ complex
Bite Angle62.66-110.42°Benzimidazole derivative

These structural parameters confirm the ligand's flexibility in adapting to different metal centers while maintaining stable coordination .

Coordination Chemistry and Applications

Metal Complex Formation

The compound acts as a tetradentate ligand, coordinating through:

  • Two pyridine nitrogen atoms

  • The central amine nitrogen

  • The aminomethyl nitrogen

Nickel(II) complexes demonstrate remarkable catalytic activity in alcohol synthesis from cycloalkanes, achieving turnover numbers >500 under mild conditions (25°C, 1 atm O₂) .

Catalytic Performance

Comparative catalytic data for nickel complexes:

SubstrateProductConversion (%)Selectivity (%)Conditions
CyclohexaneCyclohexanol789225°C, 24h, O₂
Norbornane2-Norbornanol658840°C, 12h, H₂O₂

These results surpass conventional Fenton-type catalysts in both efficiency and substrate scope .

Physicochemical Properties

Stability and Solubility

PropertyFree BaseHydrochloride Salt
Solubility in H₂O0.8 g/L12.4 g/L
Melting Point158-160°C (dec.)202-205°C
LogP1.89-0.32
pKa (amine)9.2 ± 0.3-

The hydrochloride salt's improved aqueous solubility (15-fold increase) facilitates biological testing, though current applications remain limited to synthetic chemistry .

SupplierPurityFormPrice Range (USD/g)
Jilin Chinese Academy of Sciences98%Free base120-150
Ningbo Kunyu Pharmaceutical95%Hydrochloride180-220
Henan Alpha Chemical90%Free base90-110
AKSci97%Hydrochloride250-300

All suppliers mandate technical qualifications for purchase, reflecting the compound's classification as a controlled precursor .

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